molecular formula C19H34O2 B149864 Methyl linolelaidate CAS No. 2566-97-4

Methyl linolelaidate

Cat. No.: B149864
CAS No.: 2566-97-4
M. Wt: 294.5 g/mol
InChI Key: WTTJVINHCBCLGX-ZDVGBALWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Biological and Pharmacological Applications

1.1 Anti-inflammatory Properties
Research indicates that methyl linolelaidate may exhibit anti-inflammatory effects. Studies have shown its potential to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

1.2 Antioxidant Activity
this compound has been studied for its antioxidant properties. It may help mitigate oxidative stress in biological systems, thereby contributing to cellular protection against damage caused by free radicals .

1.3 Metabolomics Research
In metabolomics, this compound serves as a biomarker for various health conditions. Its presence and concentration can be indicative of metabolic disorders, making it a valuable compound in the study of disease mechanisms .

Food Industry Applications

2.1 Emulsifier and Stabilizer
Due to its unique fatty acid structure, this compound can act as an emulsifier in food products. Its ability to stabilize emulsions makes it useful in various food formulations, enhancing texture and shelf-life .

2.2 Flavoring Agent
this compound is also explored for its potential as a flavoring agent in food products. Its sensory properties can enhance the overall flavor profile of certain foods, contributing to consumer preferences .

Cosmetic and Personal Care Products

3.1 Skin Conditioning Agent
In cosmetics, this compound is utilized for its skin-conditioning properties. It helps improve skin texture and hydration, making it a popular ingredient in moisturizers and lotions .

3.2 Antimicrobial Properties
The compound has shown potential antimicrobial activity, which can be beneficial in personal care products aimed at preventing skin infections or maintaining hygiene .

Industrial Applications

4.1 Lubricants and Coatings
this compound's chemical properties allow it to be used as a lubricant or additive in industrial coatings. Its ability to reduce friction and wear makes it suitable for various mechanical applications .

4.2 Biodegradable Plastics
Research is ongoing into the use of this compound in the formulation of biodegradable plastics. Its natural origin and favorable properties could contribute to more sustainable materials in packaging and other applications .

Case Studies

6.1 Oxidation Kinetics Study
A study on the oxidation kinetics of this compound demonstrated that its oxidation rates vary significantly based on environmental conditions such as temperature and concentration . The findings suggest that controlling these factors can enhance the stability of formulations containing this compound.

6.2 Metabolomic Profiling
In a metabolomic study focused on cancer research, this compound was identified as a significant metabolite linked to specific cancer types, providing insights into potential therapeutic targets .

Biological Activity

Methyl linolelaidate, a fatty acid methyl ester derived from linoleic acid, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

  • Chemical Formula : C₁₉H₃₄O₂
  • Molecular Weight : Approximately 294.47 g/mol
  • Structure : Contains two trans double bonds at the 9th and 12th carbon positions.

This compound is primarily found in various plants, including Leonurus japonicus and Ageratum conyzoides, where it may play roles in cellular processes and plant defense mechanisms.

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Anti-inflammatory Effects : The compound has been shown to inhibit lipoxygenase and cyclooxygenase enzymes, which are involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .
  • Antioxidant Properties : this compound demonstrates the ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by oxidative agents .
  • Antifungal Activity : Studies have highlighted its antifungal properties, particularly against pathogenic fungi such as Paracoccidioides spp. The minimum inhibitory concentration (MIC) for this compound against these fungi has been reported at 62.5 µg/mL, suggesting significant antifungal potential .

Biological Activities

The following table summarizes the biological activities of this compound based on current research:

Activity TypeDescriptionReference
Anti-inflammatoryInhibits lipoxygenase/cyclooxygenase activity, reducing inflammation
AntioxidantScavenges ROS, protecting cells from oxidative damage
AntifungalExhibits antifungal activity with MIC values ranging from 15.6 to 500 µg/mL
AntimicrobialShows antimicrobial activity against various bacteria
Modulation of LipidsInfluences lipid metabolism and membrane fluidity

Case Studies

  • Antifungal Study : A study evaluating fatty acid methyl esters (FAMEs), including this compound, demonstrated potent antifungal activity against clinical isolates of Candida species. The study found that FAMEs with higher concentrations of this compound exhibited better antifungal efficacy, with MIC values indicating effectiveness against multiple fungal strains .
  • Antioxidant Activity Evaluation : In a comparative analysis of various fatty acid esters, this compound was shown to possess significant antioxidant capabilities, comparable to well-known antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). This was evidenced by its ability to reduce DPPH radical levels in vitro .

Research Findings

Recent studies have further elucidated the biological impacts of this compound:

  • Inhibition of Lipid Peroxidation : this compound has been shown to inhibit lipid peroxidation processes, which are critical in the pathogenesis of various diseases associated with oxidative stress .
  • Cellular Interaction Studies : Investigations into how this compound interacts with cell membranes revealed its potential to modulate membrane fluidity and permeability, influencing cellular signaling pathways.

Q & A

Q. Basic: What analytical methods are recommended for identifying and assessing the purity of methyl linolelaidate in research settings?

Methodological Answer:
this compound is typically identified and quantified using gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS). High-resolution GC columns, such as Rt-2560 (100% bis-cyanopropyl polysiloxane), are critical for separating trans-isomers like this compound (C18:2n6t) from cis-isomers (e.g., methyl linoleate) due to their structural similarities . Key steps include:

  • Calibration : Use certified reference standards (e.g., Supelco 37 FAME mix) with known concentrations of this compound (2% w/w) .
  • Run Conditions : Follow AOCS Method Ce-1j-07 or AOAC 996.06, using hydrogen carrier gas and optimized temperature gradients to resolve overlapping peaks .
  • Purity Assessment : Compare retention times and peak areas against standards. Purity ≥99.5% (GC) is achievable with preparative HPLC for trace isomer removal .

Q. Basic: What are the standard protocols for synthesizing this compound in laboratory settings?

Methodological Answer:
this compound is synthesized via transesterification of linolelaidic acid (trans,trans-9,12-octadecadienoic acid) with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key steps:

Reaction Setup : Mix linolelaidic acid with excess methanol (1:10 molar ratio) and 1% H₂SO₄.

Reflux : Heat at 65°C for 4–6 hours under nitrogen to prevent oxidation .

Purification : Extract the ester using hexane, wash with NaHCO₃ to neutralize acid, and dry over anhydrous Na₂SO₄.

Final Isolation : Use silica gel chromatography (hexane/EtOAc 95:5) or preparative HPLC to isolate >99% pure product .

Q. Advanced: How does the stereochemistry of this compound influence its reactivity in oxidation studies?

Methodological Answer:
The trans,trans configuration of this compound’s double bonds (C9 and C12) reduces electron density compared to cis isomers, altering its oxidative behavior. In studies using methyltrioxorhenium (MTO)/H₂O₂ systems:

  • Epoxidation : The trans double bonds show lower reactivity, requiring longer reaction times (8+ hours) to form monoepoxides (e.g., 9,10-epoxide and 12,13-epoxide) and diastereomeric bisepoxides .
  • Regioselectivity : Steric hindrance from trans geometry favors epoxidation at the less substituted C9-C10 bond over C12-C13.
  • Analytical Challenges : Separate epoxide products via HPLC (n-hexane/EtOAc gradients) and confirm structures using ¹H/¹³C NMR and NOESY .

Q. Advanced: What challenges arise in chromatographic separation of this compound from structurally similar fatty acid methyl esters (FAMEs)?

Methodological Answer:
Co-elution with cis isomers (e.g., methyl linoleate) and other trans FAMEs is a major challenge. Mitigation strategies include:

  • Column Selection : Use polar columns (e.g., SP-2560) with 100% cyanopropyl phases to enhance resolution of trans isomers .
  • Temperature Programming : Optimize gradients (e.g., 180°C to 240°C at 2°C/min) to separate C18:2n6t from C18:2n6c and C18:3 isomers .
  • Validation : Cross-validate with MS detection or silver-ion chromatography for ambiguous peaks .

Q. Basic: How is this compound utilized in antioxidant studies, and what experimental controls are critical?

Methodological Answer:
this compound is used as a substrate to study lipid peroxidation kinetics. Key experimental design considerations:

  • Model Systems : Incorporate in vitro lipid emulsions or cell membranes to simulate oxidative stress .
  • Controls : Include cis isomers (e.g., methyl linoleate) to compare oxidation rates. Use radical initiators (e.g., AAPH) and measure thiobarbituric acid-reactive substances (TBARS) .
  • Quantification : Monitor hydroperoxide formation via HPLC-UV or GC-MS, ensuring nitrogen-purged environments to prevent auto-oxidation .

Q. Advanced: How can researchers resolve discrepancies in reported oxidative behavior of this compound across studies?

Methodological Answer:
Contradictions in oxidation rates or product profiles often stem from:

  • Reagent Purity : Trace peroxides in solvents or impure MTO can skew results. Pre-treat solvents with activated alumina .
  • Isomer Cross-Contamination : Validate starting material purity via GC-MS and NMR. Even 2% cis contamination alters reactivity .
  • Reaction Conditions : Document exact H₂O₂ concentrations and stirring rates, as subtle changes impact epoxidation efficiency .

Q. Basic: What are best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

  • Storage : Keep at –20°C in amber vials under argon to avoid light- or oxygen-induced isomerization .
  • Solubility : Prepare fresh solutions in hexane or chloroform; avoid prolonged exposure to polar solvents (e.g., methanol) .
  • Stability Testing : Monitor purity monthly via GC-FID. Degradation >1% warrants repurification .

Q. Advanced: How should researchers interpret NMR data for structural confirmation of this compound derivatives?

Methodological Answer:
Key NMR signals for this compound and its epoxides:

  • Parent Compound : Trans double bonds show coupling constants J = 15–17 Hz (vs. J = 10–12 Hz for cis) in ¹H NMR .
  • Epoxides : Look for oxirane protons at δ 2.9–3.3 ppm (¹H) and carbons at δ 50–55 ppm (¹³C). NOESY confirms stereochemistry by correlating epoxy protons with adjacent substituents .

Q. Basic: How to validate GC-MS methods for quantifying this compound in complex biological matrices?

Methodological Answer:

  • Sample Prep : Extract lipids via Folch method (CHCl₃/MeOH 2:1), transesterify with BF₃-methanol, and purify via solid-phase extraction .
  • Validation Metrics :
    • Linearity : R² ≥0.99 over 0.1–100 µg/mL.
    • LOD/LOQ : ≤0.05 µg/mL and ≤0.1 µg/mL, respectively .
    • Recovery : Spike samples with deuterated internal standards (e.g., methyl-d₃ linolelaidate) to assess matrix effects .

Q. Advanced: What strategies address conflicting data on the antioxidant vs. pro-oxidant effects of this compound?

Methodological Answer:
Discrepancies arise from concentration-dependent effects and model system variability. Resolve by:

  • Dose-Response Curves : Test 1–100 µM in cellular vs. cell-free systems .
  • Mechanistic Probes : Use ESR to detect radical intermediates and siRNA knockdowns to identify enzymatic pathways (e.g., CYP450 involvement) .
  • Meta-Analysis : Apply PRISMA guidelines to aggregate data from ≥5 studies, weighting by sample size and methodology rigor .

Properties

IUPAC Name

methyl (9E,12E)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTJVINHCBCLGX-ZDVGBALWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880893
Record name (9E,12E)-9,12-Octadecadienoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2566-97-4, 2462-85-3, 11068-03-4, 68605-14-1
Record name Methyl linolelaidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2566-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl octadeca-9,12-dienoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl linolelaidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl linoleate hydroperoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011068034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fatty acids, safflower-oil, Me esters
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (9E,12E)-9,12-Octadecadienoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl octadeca-9,12-dienoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.783
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fatty acids, safflower-oil, Me esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.175
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl (9E,12E)-octadeca-9,12-dienoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL LINOLELAIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRB7ACQ5NW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl linolelaidate
Methyl linolelaidate
Methyl linolelaidate
Methyl linolelaidate
Methyl linolelaidate
Methyl linolelaidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.